molecular formula C16H11BrN2O3 B2932031 3-(4-Bromobenzamido)benzofuran-2-carboxamide CAS No. 477511-08-3

3-(4-Bromobenzamido)benzofuran-2-carboxamide

Cat. No. B2932031
CAS RN: 477511-08-3
M. Wt: 359.179
InChI Key: UESVOWSUBABSTK-UHFFFAOYSA-N
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Description

“3-(4-Bromobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a compound that is present in many biologically active natural products and has been extensively studied due to its chemotherapeutic and physiological properties . It is a popular scaffold when designing drugs .


Synthesis Analysis

The synthesis of “3-(4-Bromobenzamido)benzofuran-2-carboxamide” involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromobenzamido)benzofuran-2-carboxamide” is complex, with a benzofuran core and additional functional groups attached to it . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Bromobenzamido)benzofuran-2-carboxamide” include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .

Scientific Research Applications

Synthesis and Chemical Properties

The development of highly functionalized benzofuran-2-carboxamides showcases the versatility of 3-(4-Bromobenzamido)benzofuran-2-carboxamide in organic synthesis. A noteworthy method involves the Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction, demonstrating the compound's utility in generating diverse molecular scaffolds under controlled conditions. This approach yields moderate to good yields, highlighting the compound's potential in diversity-oriented synthesis (W. Han, Jinlong Wu, W. Dai, 2014).

Biological Activity and Pharmacological Potential

Benzofuran derivatives, including 3-(4-Bromobenzamido)benzofuran-2-carboxamide, are of significant interest in medicinal chemistry due to their biological activities. For instance, benzofuran aryl ureas and carbamates exhibit antimicrobial properties. The synthesis of these compounds from bromo salicylaldehyde and various reagents demonstrates their potential as antimicrobial agents, suggesting the relevance of 3-(4-Bromobenzamido)benzofuran-2-carboxamide in developing new antimicrobial strategies (H. M. N. Kumari, Manjunath Harihara Mathada, Mahesh K. Kumar, K. Suda, K. Basavaraja, 2019).

Molecular Docking and Antituberculosis Study

The compound's relevance extends to antituberculosis research, where derivatives of benzofuran, such as 3-Methyl-1-Benzofuran-2-Carbohydrazide, have been synthesized and evaluated for their antituberculosis activity. This underscores the potential of 3-(4-Bromobenzamido)benzofuran-2-carboxamide in contributing to the development of new antituberculosis agents, highlighting its utility in addressing global health challenges (B. Thorat, Bhusan Nazirkar, V. Thorat, Kishor R. More, R. Jagtap, R. Yamgar, 2016).

Catalysis and Organic Transformations

In the realm of catalysis, 3-(4-Bromobenzamido)benzofuran-2-carboxamide derivatives have been synthesized through innovative methods, such as platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This illustrates the compound's role in catalytic processes, offering pathways to synthesize N-ethylbenzamide efficiently and opening doors to a myriad of other synthetic applications (Xiang Wang and, R. Widenhoefer, 2004).

properties

IUPAC Name

3-[(4-bromobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESVOWSUBABSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzamido)benzofuran-2-carboxamide

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